molecular formula C11H8N2 B3349682 3H-pyrrolo[3,2-f]quinoline CAS No. 232-85-9

3H-pyrrolo[3,2-f]quinoline

Cat. No. B3349682
CAS RN: 232-85-9
M. Wt: 168.19 g/mol
InChI Key: ARQREKCNWFIYIU-UHFFFAOYSA-N
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Description

3H-pyrrolo[3,2-f]quinoline is a useful fused pyridino-indole for pharmaceutical research . It is a structurally diverse fused polycyclic pyrrolo [3,2-c]quinolinone/pyrrolizino [2,3-c]quinolinone hybrid . Molecules possessing the 3H-pyrrolo [2,3-c]quinoline unit such as marinoquinolines A–F and aplidiopsamine A displayed potent antimalarial activity with less toxicity to human cells .


Synthesis Analysis

The synthesis of 3H-pyrrolo[3,2-f]quinoline involves a one-pot, multicomponent tandem synthesis of fused polycyclic pyrrolo [3,2-c]quinolinone/pyrrolizino [2,3-c]quinolinone hybrids via an environmentally benign solid state melt reaction . The methods for the synthesis of 3H-pyrrolo[3,2-f]quinolines can be roughly divided into three categories, depending on the ring closed in the final step .


Molecular Structure Analysis

The molecular structure of 3H-pyrrolo[3,2-f]quinoline is C11H8N2 with a molecular weight of 168.19 g/mol . The structure of the unusual tandem products was unambiguously assigned by spectroscopic and XRD analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3H-pyrrolo[3,2-f]quinoline include a [3+2]-cycloaddition process followed by two consecutive annulation steps . The methods for the synthesis of 3H-pyrrolo[3,2-f]quinolines can be roughly divided into three categories, depending on the ring closed in the final step .

Mechanism of Action

While the exact mechanism of action for 3H-pyrrolo[3,2-f]quinoline is not fully understood, some derivatives have been found to form an intercalative complex with DNA and inhibit DNA topoisomerase II (topo II), blocking the cell cycle in G (2)/M phase .

Safety and Hazards

3H-pyrrolo[3,2-f]quinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3H-pyrrolo[3,2-f]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-2-8-9-5-7-13-11(9)4-3-10(8)12-6-1/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQREKCNWFIYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CN3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358630
Record name 3H-pyrrolo[3,2-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-pyrrolo[3,2-f]quinoline

CAS RN

232-85-9
Record name 3H-Pyrrolo[3,2-f]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-pyrrolo[3,2-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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